molecular formula C19H24O7 B12782931 (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol CAS No. 143305-06-0

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol

Cat. No.: B12782931
CAS No.: 143305-06-0
M. Wt: 364.4 g/mol
InChI Key: ADJWTXWHZNJJMU-DYUXYHGTSA-N
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Description

The compound (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol is a complex organic molecule with a unique structure It features a combination of hydroxyl groups and a tridec-5-en-7,9,11-triyn-2-yl moiety attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol involves multiple steps. One common approach is to start with a protected sugar derivative, which undergoes a series of reactions including glycosylation, deprotection, and functional group modifications. The key steps typically involve:

    Deprotection: Removal of protecting groups to reveal the hydroxyl functionalities.

    Functional Group Modifications: Adjustments to the hydroxyl groups to achieve the desired stereochemistry and functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for tosylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s hydroxyl groups and tridec-5-en-7,9,11-triyn-2-yl moiety play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from other similar compounds.

Properties

CAS No.

143305-06-0

Molecular Formula

C19H24O7

Molecular Weight

364.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C19H24O7/c1-2-3-4-5-6-7-8-9-10-11-14(12-20)25-19-18(24)17(23)16(22)15(13-21)26-19/h8-9,14-24H,10-13H2,1H3/b9-8+/t14?,15-,16-,17+,18-,19-/m1/s1

InChI Key

ADJWTXWHZNJJMU-DYUXYHGTSA-N

Isomeric SMILES

CC#CC#CC#C/C=C/CCC(CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC#CC#CC#CC=CCCC(CO)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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